An In-depth Technical Guide to 4-O-Cinnamoylquinic Acid: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 4-O-Cinnamoylquinic Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Cinnamoylquinic acid, a member of the hydroxycinnamic acid ester family, is a naturally occurring phenolic compound. It is structurally characterized by the esterification of a cinnamoyl group at the 4-position of quinic acid. While less studied than its hydroxylated analogs like chlorogenic acid (caffeoylquinic acid) and coumaroylquinic acid, 4-O-cinnamoylquinic acid and its related compounds are gaining attention for their potential pharmacological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of 4-O-cinnamoylquinic acid, tailored for professionals in research and drug development.
Chemical Structure and Properties
The foundational structure of 4-O-cinnamoylquinic acid consists of a quinic acid core, a cyclohexanecarboxylic acid with four hydroxyl groups, ester-linked to a cinnamoyl moiety at the C4 hydroxyl position. The absence of hydroxyl or other substituents on the phenyl ring of the cinnamoyl group distinguishes it from more common dietary hydroxycinnamates.
Chemical Structure:
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IUPAC Name: (1R,3R,4R,5R)-4-(cinnamoyloxy)-1,3,5-trihydroxycyclohexane-1-carboxylic acid
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CAS Number: 5509-70-6
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Molecular Formula: C₁₆H₁₈O₇
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Molecular Weight: 322.31 g/mol
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SMILES String: O=C(O)C1(O)CC(OC(=O)/C=C/c2ccccc2)C(O)CC1O
Physicochemical Properties:
A comprehensive summary of the known and predicted physicochemical properties of 4-O-cinnamoylquinic acid is presented in Table 1. It is important to note that experimentally determined data for some properties are limited.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₇ | DC Chemicals[1] |
| Molecular Weight | 322.31 g/mol | DC Chemicals[1] |
| Appearance | Solid | DC Chemicals[1] |
| Melting Point | No data available | DC Chemicals[1] |
| Boiling Point | No data available | DC Chemicals[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |
| Water Solubility | No data available | DC Chemicals[1] |
| pKa (Strongest Acidic) | Predicted: 3.4 | |
| LogP | Predicted: 1.5 |
Predicted values are computationally generated and should be confirmed experimentally.
Spectral Data:
Detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are crucial for the unambiguous identification and characterization of 4-O-cinnamoylquinic acid. While specific spectra are not publicly available in full, a key publication on its synthesis by Armesto et al. indicates that this data is available in the supporting information of their paper.[3] Researchers are encouraged to consult this primary source for detailed spectral assignments.
Synthesis of 4-O-Cinnamoylquinic Acid
The synthesis of 4-O-cinnamoylquinic acid can be achieved through both enzymatic and chemical methods. The choice of method depends on factors such as desired yield, purity, and scalability.
Enzymatic Synthesis
A highly regioselective enzymatic synthesis of 4-O-cinnamoylquinic acid has been reported, offering a green and efficient alternative to traditional chemical methods.[4][5]
Experimental Protocol: Enzymatic Acylation of Methyl Quinate [4][5]
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Materials:
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Methyl quinate
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Cinnamic anhydride
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Candida antarctica lipase A (CAL-A), immobilized
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tert-Butyl methyl ether (TBME)
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Molecular sieves (4 Å)
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Potassium carbonate (insoluble base)
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Procedure:
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To a solution of methyl quinate in TBME, add cinnamic anhydride and immobilized CAL-A.
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Incorporate molecular sieves (4 Å) to remove water generated during the reaction.
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Add an insoluble inorganic base, such as potassium carbonate, to neutralize the cinnamic acid byproduct, which can inhibit the enzyme. The use of an insoluble base is critical to prevent acyl migration.
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The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 18 hours).
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
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Upon completion, filter to remove the immobilized enzyme and molecular sieves.
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Purify the resulting methyl 4-O-cinnamoylquinate using column chromatography.
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Subsequent hydrolysis of the methyl ester group yields 4-O-cinnamoylquinic acid.
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Chemical Synthesis
Biological Activities and Potential Signaling Pathways
The biological activities of the broader class of cinnamoylquinic acids are well-documented, with many exhibiting antioxidant, anti-inflammatory, and other health-promoting effects.[7] Specific data for 4-O-cinnamoylquinic acid is more limited, but initial findings are promising.
Antioxidant Activity: Superoxide Anion Scavenging
Preliminary evidence suggests that 4-O-cinnamoylquinic acid can inhibit the generation of superoxide anions in human neutrophils.[8] Superoxide is a primary reactive oxygen species (ROS) implicated in oxidative stress and cellular damage. The ability to scavenge or inhibit the production of superoxide is a key mechanism of antioxidant action.
Potential Signaling Pathway and Experimental Workflow:
The inhibition of superoxide generation can be investigated through various cellular and enzymatic assays. A common experimental workflow to assess this activity is outlined below.
References
- 1. 4-O-p-Coumaroylquinic acid | 53539-37-0 [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Gypenoside L | CAS:94987-09-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. 14β-O-Cinnamoylnaltrexone and related dihydrocodeinones are mu opioid receptor partial agonists with predominant antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-O-p-Coumaroylquinic acid | TargetMol [targetmol.com]
